molecular formula C7H8N4S B13795460 2-Benzothiazolamine, 4-hydrazino- CAS No. 68140-94-3

2-Benzothiazolamine, 4-hydrazino-

Cat. No.: B13795460
CAS No.: 68140-94-3
M. Wt: 180.23 g/mol
InChI Key: VRMKCGYEAQPCHY-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 4-hydrazino- is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolamine, 4-hydrazino- typically involves the reaction of 2-aminobenzothiazole with hydrazine or its derivatives. One common method is the condensation reaction between 2-aminobenzothiazole and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods: Industrial production of 2-Benzothiazolamine, 4-hydrazino- may involve batch processes where the reactants are charged into a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiazolamine, 4-hydrazino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

2-Benzothiazolamine, 4-hydrazino- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 4-hydrazino- involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels (VGSCs). The compound may also interact with other cellular targets, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Benzothiazolylhydrazone derivatives
  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole

Comparison: Compared to other similar compounds, 2-Benzothiazolamine, 4-hydrazino- exhibits unique properties due to the presence of the hydrazino group. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

68140-94-3

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

4-hydrazinyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H8N4S/c8-7-10-6-4(11-9)2-1-3-5(6)12-7/h1-3,11H,9H2,(H2,8,10)

InChI Key

VRMKCGYEAQPCHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)NN

Origin of Product

United States

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